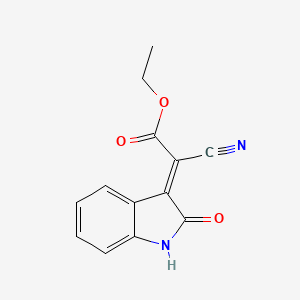
4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Overview
Description
The compound of interest, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxy group and a carboxylic acid moiety in the quinoline structure often contributes to the compound's reactivity and potential as a pharmacophore.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates can lead to a series of quinoline derivatives with potential antiallergy activity . Another approach involves the Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine, followed by catalytic dehalogenation to yield hydroxyisoquinoline carboxylic acids . Additionally, a four-step procedure from 3-hydroxyquinoline has been described for the preparation of 3-hydroxyquinoline-2-carboxylic acid, which may be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods. For example, the 1H NMR spectra can provide insights into the spatial structure of hetarylamides of hydroxyquinoline carboxylic acids . The crystal packing of these compounds can also reveal interesting features, such as hexagonal molecular arrangements and the formation of channel cavities occupied by water molecules, as seen in the case of 4,8-dihydroxyquinoline-2-carboxylic acid .
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The presence of substituents on the quinoline ring can influence the compound's reactivity and interaction with biological targets. For instance, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been designed to inhibit cellular respiration and dehydrogenase enzymes, with the inhibitory activities being influenced by the physicochemical properties of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their biological activity and pharmacokinetic profile. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring is suggested to afford optimal potency for antiallergy agents, with esters being preferred for good oral absorption . The antioxidant activity of hydroxyquinoline carboxylic acids has also been evaluated, with some compounds showing good activity . Moreover, the solubility, stability, and hydrogen-bonding capabilities of these compounds can be assessed through their interactions in crystal structures .
Scientific Research Applications
Molecular Mimicry in Opioid Ligand-Receptor Complex
Research has shown that certain isoquinoline derivatives, like 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), can act as rigid mimics of tyrosine in opioid ligand-receptor complexes. This suggests potential applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in understanding and possibly influencing opioid receptor interactions (Sperlinga et al., 2005).
Potential in Prolylhydroxylase Inhibitor Drug Candidates
Studies involving bisubstituted isoquinolines, which have shown promise as prolylhydroxylase inhibitor drug candidates, have revealed unusual gas-phase formations of carboxylic acids. This could imply a role for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in the study of these inhibitors, especially in mass spectrometric analysis (Thevis et al., 2008).
Synthesis of Nuclear Receptor Modulators
Enantiomeric isoquinolines have been synthesized for use in the creation of modulators of nuclear receptors, including liver X receptors. Given its structural similarity, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid may have applications in the synthesis of these important biochemical tools (Forró et al., 2016).
Applications in Antibacterial Drug Synthesis
Research into substituted quinolones has led to the discovery of novel antibacterial agents. Derivatives of 4-hydroxy quinoline-3-carboxylic acid have shown effectiveness against various bacterial strains, suggesting potential applications of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in the development of new antibacterial drugs (Lingaiah et al., 2012).
Photolabile Protecting Groups
Studies on brominated hydroxyquinoline have demonstrated its effectiveness as a photolabile protecting group for carboxylic acids, exhibiting greater efficiency and sensitivity for multiphoton-induced photolysis. This suggests potential use of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a photolabile protecting group in biochemical research (Fedoryak & Dore, 2002).
properties
IUPAC Name |
6-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGVYGQCYVNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-iodoquinoline-3-carboxylic acid | |
CAS RN |
302949-02-6, 40107-06-0 | |
| Record name | 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40107-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)







